Benzyl-N-methyl-L-alanine

Overview

Description

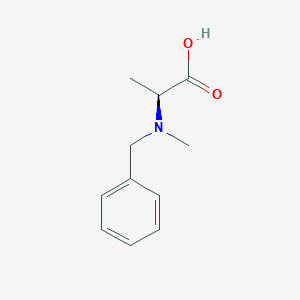

Benzyl-N-methyl-L-alanine is an organic compound that belongs to the class of amino acids. It features a benzyl group attached to the nitrogen atom and a methyl group attached to the same nitrogen atom. This compound is chiral, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. The (2S) designation indicates the specific stereochemistry of the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl-N-methyl-L-alanine typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate starting materials, such as benzylamine and methylamine.

Formation of the Intermediate: The benzylamine and methylamine are reacted with a suitable carboxylic acid derivative, such as an ester or an acid chloride, to form the intermediate compound.

Chiral Resolution: The intermediate compound is then subjected to chiral resolution techniques to obtain the desired (2S) enantiomer. This can be achieved through methods such as crystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts. The process may include continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl-N-methyl-L-alanine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as halides (Cl-, Br-) and amines can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of benzyl ketones or aldehydes.

Reduction: Formation of benzylamines or benzyl alcohols.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Benzyl-N-methyl-L-alanine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential role in biological processes and as a precursor for biologically active molecules.

Medicine: It is investigated for its potential therapeutic properties and as a lead compound for drug development.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl-N-methyl-L-alanine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

(2S)-2-[benzyl(methyl)amino]butanoic acid: Similar structure with an additional carbon in the side chain.

(2S)-2-[benzyl(methyl)amino]pentanoic acid: Similar structure with two additional carbons in the side chain.

(2S)-2-[benzyl(methyl)amino]hexanoic acid: Similar structure with three additional carbons in the side chain.

Uniqueness

Benzyl-N-methyl-L-alanine is unique due to its specific stereochemistry and the presence of both benzyl and methyl groups attached to the nitrogen atom. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Biological Activity

Benzyl-N-methyl-L-alanine (BNMLA) is a derivative of L-alanine, characterized by the addition of a benzyl group and a methyl group on the nitrogen atom. This structural modification enhances its biological activity and potential applications in various fields, including biochemistry and pharmacology. This article explores the biological activity of BNMLA, focusing on its mechanisms, applications, and research findings.

Chemical Structure and Properties

- Molecular Formula: C₁₂H₁₇N₁O₂

- Structure: The compound features a benzyl group attached to the nitrogen of the amino group and a methyl group, which influences its interaction with biological targets.

BNMLA exhibits biological activity through several mechanisms:

- Enzyme Inhibition: BNMLA has been studied for its potential to inhibit enzymes such as D-amino acid oxidase, which is involved in neurotransmission and metabolic processes. The structural similarity to L-alanine allows it to act as a competitive inhibitor for various enzymes that utilize L-alanine as a substrate.

- Receptor Interaction: The compound may interact with specific receptors or proteins, modulating their activity. This interaction can influence signaling pathways related to neurotransmission and metabolic regulation.

Biological Activities

The biological activities of BNMLA can be categorized into several key areas:

- Neurotransmission: BNMLA has shown potential roles in neurotransmission due to its structural resemblance to amino acids that are critical for neurotransmitter synthesis. This suggests possible implications in neurological disorders.

- Antioxidant Properties: Some studies indicate that BNMLA may possess antioxidant properties, which could contribute to cellular protection against oxidative stress.

- Cell Viability and Proliferation: Research has demonstrated that BNMLA can enhance cell viability in certain cell lines, indicating its potential use in regenerative medicine .

Table 1: Summary of Biological Activities of this compound

Case Studies

- Neurotransmission Study : A study investigated the effects of BNMLA on neurotransmitter levels in neuronal cultures. Results indicated that BNMLA increased levels of certain neurotransmitters, suggesting a role in enhancing synaptic transmission.

- Cell Viability Experiment : In vitro assays conducted on MG-63 human osteoblastic cells showed that treatment with BNMLA resulted in significantly higher cell viability compared to control groups, indicating its potential application in bone regeneration therapies .

- Enzyme Inhibition Analysis : A kinetic study demonstrated that BNMLA acts as a competitive inhibitor for D-amino acid oxidase with an IC50 value indicating effective inhibition at micromolar concentrations. This highlights its potential therapeutic implications for conditions involving dysregulated D-amino acid metabolism.

Properties

IUPAC Name |

(2S)-2-[benzyl(methyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-9(11(13)14)12(2)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,13,14)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJHUOTUSORYPX-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N(C)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)N(C)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50356549 | |

| Record name | (2S)-2-[benzyl(methyl)amino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63238-82-4 | |

| Record name | (2S)-2-[benzyl(methyl)amino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl-N-methyl-L-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the significance of stereoselectivity in cobalt(III) complexes containing N-benzyl-N-methyl-L-alanine?

A1: The research paper [] highlights the remarkably high stereoselectivity of cobalt(III) complexes incorporating N-benzyl-N-methyl-L-alanine. These complexes predominantly adopt the ΛRS-β2-configuration, approaching almost 100% selectivity. This finding is significant because stereochemistry plays a crucial role in the biological activity of metal complexes. Understanding the factors governing stereoselectivity in these complexes could pave the way for designing metal-based drugs with enhanced targeting and efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.